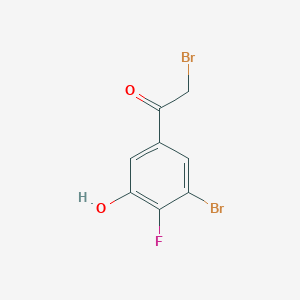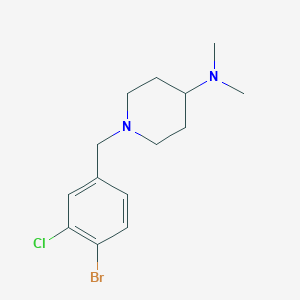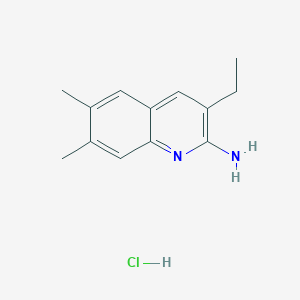![molecular formula C20H27NO B15339143 1-[1-(7-Methoxy-1-naphthyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15339143.png)
1-[1-(7-Methoxy-1-naphthyl)cyclobutyl]-3-methyl-1-butylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(7-Methoxy-1-naphthyl)cyclobutyl]-3-methyl-1-butylamine is an organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a methoxy group, a cyclobutyl ring, and a butylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(7-Methoxy-1-naphthyl)cyclobutyl]-3-methyl-1-butylamine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Naphthalene Derivative: The initial step involves the synthesis of 7-methoxy-1-naphthyl derivative, which can be achieved through the methylation of 1-naphthol using methyl iodide in the presence of a base.
Cyclobutylation: The next step involves the introduction of the cyclobutyl group. This can be achieved through a cycloaddition reaction between the naphthalene derivative and a suitable cyclobutyl precursor.
Amination: The final step involves the introduction of the butylamine chain. This can be achieved through a nucleophilic substitution reaction using a suitable amine precursor.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-[1-(7-Methoxy-1-naphthyl)cyclobutyl]-3-methyl-1-butylamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The naphthalene ring can be reduced to form a dihydronaphthalene derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products:
Oxidation Products: Hydroxylated or carbonylated derivatives.
Reduction Products: Dihydronaphthalene derivatives.
Substitution Products: Various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
1-[1-(7-Methoxy-1-naphthyl)cyclobutyl]-3-methyl-1-butylamine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving amine-containing compounds.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[1-(7-Methoxy-1-naphthyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets. The methoxy group and the amine group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The cyclobutyl ring can provide steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
- 1-[1-(7-Methoxy-1-naphthyl)cyclopropyl]-3-methyl-1-butylamine
- 1-[1-(7-Methoxy-1-naphthyl)cyclopentyl]-3-methyl-1-butylamine
Uniqueness: 1-[1-(7-Methoxy-1-naphthyl)cyclobutyl]-3-methyl-1-butylamine is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl and cyclopentyl analogs. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C20H27NO |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
1-[1-(7-methoxynaphthalen-1-yl)cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C20H27NO/c1-14(2)12-19(21)20(10-5-11-20)18-7-4-6-15-8-9-16(22-3)13-17(15)18/h4,6-9,13-14,19H,5,10-12,21H2,1-3H3 |
Clave InChI |
RDCDKUHNFJGSJT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C1(CCC1)C2=CC=CC3=C2C=C(C=C3)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,9S,12S,13R,14S,17S,18Z,21R,23R,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B15339061.png)
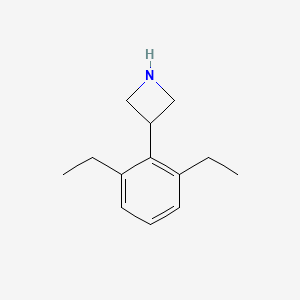

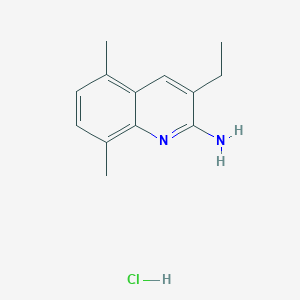
![Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B15339097.png)


![7-(9-Carbazolyl)-N-(1-naphthyl)-N-phenylbenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B15339118.png)
![3-[4-(Benzyloxy)-3-indolyl]propanoic Acid](/img/structure/B15339120.png)
